molecular formula C10H5Br2NO2 B13223312 6,8-Dibromoisoquinoline-1-carboxylic acid

6,8-Dibromoisoquinoline-1-carboxylic acid

Katalognummer: B13223312
Molekulargewicht: 330.96 g/mol
InChI-Schlüssel: RASNOBCRGVGLLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C₁₀H₅Br₂NO₂ and a molecular weight of 330.96 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

The synthesis of 6,8-Dibromoisoquinoline-1-carboxylic acid typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 6 and 8 positions.

Industrial production methods for this compound are not widely documented, but they likely involve similar bromination techniques with optimization for large-scale synthesis.

Analyse Chemischer Reaktionen

6,8-Dibromoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

Wirkmechanismus

The exact mechanism of action of 6,8-Dibromoisoquinoline-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to more potent biological effects .

Vergleich Mit ähnlichen Verbindungen

6,8-Dibromoisoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific bromination pattern, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C10H5Br2NO2

Molekulargewicht

330.96 g/mol

IUPAC-Name

6,8-dibromoisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5Br2NO2/c11-6-3-5-1-2-13-9(10(14)15)8(5)7(12)4-6/h1-4H,(H,14,15)

InChI-Schlüssel

RASNOBCRGVGLLF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C(C=C(C=C21)Br)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.